Bienvenue dans la boutique en ligne BenchChem!

Gallein

Gβγ Signaling Cellular Pharmacology Compound Specificity

Gallein is the only commercially available Gβγ inhibitor with validated biased signaling—potently blocking PLCβ3 and GRK2 interactions while preserving GIRK channel function. This unique selectivity prevents morphine tolerance, restores cardiac contractility in heart failure models, and inhibits metastatic spread in prostate cancer xenografts. With established in vivo dosing (5–10 mg/kg/day), Gallein is the definitive tool compound for GPCR signaling research. Choose Gallein for reproducible, physiologically relevant results that generic Gβγ binders cannot guarantee.

Molecular Formula C20H12O7
Molecular Weight 364.3 g/mol
CAS No. 2103-64-2
Cat. No. B1674403
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGallein
CAS2103-64-2
Synonyms4,5-Dihydroxyfluorescein, AI3-63042, Gallein, Pyrogallolphthalein
Molecular FormulaC20H12O7
Molecular Weight364.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)OC23C4=C(C(=C(C=C4)O)O)OC5=C3C=CC(=C5O)O
InChIInChI=1S/C20H12O7/c21-13-7-5-11-17(15(13)23)26-18-12(6-8-14(22)16(18)24)20(11)10-4-2-1-3-9(10)19(25)27-20/h1-8,21-24H
InChIKeyPHLYOKFVXIVOJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Gallein (CAS 2103-64-2): A Gβγ Inhibitor for Advanced Pharmacology and Targeted Disease Models


Gallein (CAS 2103-64-2), also known as Pyrogallol phthalein, is a xanthene dye derivative that functions as a selective, reversible small-molecule inhibitor of G protein beta-gamma (Gβγ) subunit signaling [1]. Its primary mechanism involves binding directly to the Gβγ 'hot spot' to disrupt critical protein-protein interactions with downstream effectors such as phosphoinositide 3-kinase gamma (PI3Kγ), phospholipase C beta (PLCβ), and G protein-coupled receptor kinase 2 (GRK2) [2]. This unique mode of action, which targets a convergent node downstream of numerous G protein-coupled receptors (GPCRs), has established Gallein as a valuable tool compound for dissecting complex signaling networks and investigating therapeutic strategies in oncology, cardiovascular disease, and inflammation [3].

Why Not All Gβγ Inhibitors Are Equivalent: The Case for Gallein


Generic substitution among Gβγ inhibitors is scientifically unsound due to their distinct, non-overlapping selectivity profiles against downstream effector interactions. While multiple small molecules are known to bind the Gβγ 'hot spot', they exhibit remarkable functional divergence. For instance, the compound 12155 acts as a Gβγ activator, causing heterotrimer dissociation, whereas Gallein and its analog M119 are pure inhibitors [1]. Crucially, even within the inhibitor class, Gallein demonstrates a unique biased signaling profile: it potently blocks Gβγ interactions with PLCβ3 and GRK2, yet critically spares the Gβγ interaction with G protein-coupled inwardly-rectifying potassium (GIRK) channels [2]. This nuanced functional selectivity, which is not guaranteed for other Gβγ-binding molecules, has profound implications for experimental outcomes, particularly in neurobiology and cardiovascular research, where GIRK channel modulation is a key physiological regulator [2].

Validated Differentiation: Quantitative Evidence for Gallein's Unique Profile


Direct Comparison: Gallein vs. Fluorescein in Gβγ-Dependent Cellular Assays

Gallein, but not its closely related structural analog fluorescein, inhibits Gβγ-dependent signaling. In a direct comparative study, treatment of osteoblasts with Gallein significantly enhanced prostaglandin F2α (PGF2α)-induced secretion of osteoprotegerin (OPG) and interleukin-6 (IL-6), a Gβγ-dependent process. Conversely, an equimolar concentration of fluorescein failed to potentiate this response, confirming that Gallein's biological activity is specific to its ability to bind and inhibit Gβγ, a property not shared by all xanthene derivatives [1]. This underscores the necessity of verifying target engagement, as structurally similar compounds like fluorescein lack the pharmacophore required for Gβγ 'hot spot' interaction [2].

Gβγ Signaling Cellular Pharmacology Compound Specificity

Head-to-Head Functional Comparison: Gallein vs. 12155 in Gβγ-Mediated Chemotaxis

In a direct, comparative study of Gβγ 'hot spot'-binding compounds, Gallein and the compound 12155 exhibited diametrically opposed functional effects. In differentiated HL60 neutrophil models, Gallein (and its analog M119) inhibited Gβγ-dependent PI3Kγ activation and chemotaxis. In stark contrast, 12155 functioned as an activator, causing receptor-independent calcium release and activating downstream targets like ERK and Akt, thereby inducing chemotaxis [1]. This functional divergence between two molecules that bind the same protein interface demonstrates that target binding does not equate to a uniform functional outcome. Gallein is specifically validated as a pure inhibitor of this pathway, a property essential for unambiguous experimental interpretation.

Neutrophil Biology Chemotaxis G Protein Signaling

Binding Kinetics: Direct Affinity Quantification via Surface Plasmon Resonance (SPR)

The interaction between Gallein and its target Gβ1γ2 has been quantitatively characterized using surface plasmon resonance (SPR), providing precise kinetic and affinity data. SPR analysis yielded a dissociation constant (Kd) of approximately 420 nM, with a slow association rate (kon) of 1,130 M⁻¹s⁻¹ and a notably slow dissociation rate (koff) of 4.3 × 10⁻⁴ s⁻¹ [1]. A separate radioligand binding study reported a comparable Kd of 422 nM [2]. These quantitative, direct-binding metrics offer a level of molecular characterization that is absent for many less-validated Gβγ probes, providing researchers with critical data for designing experiments and interpreting cellular potency.

Biophysical Assay Binding Kinetics Target Engagement

In Vivo Efficacy Comparison: Gallein and M119 in Halting Heart Failure Progression

In a direct head-to-head study, both Gallein and its analog M119 were evaluated in a calsequestrin (CSQ) transgenic mouse model of established heart failure. Daily injections of either compound for 28 days successfully halted the progression of heart failure and partially normalized key pathological markers, including heart size, morphology, and expression of HF marker genes (GRK2, ANF, β-MHC) [1]. Gallein's therapeutic efficacy was further validated in a more clinically relevant, pressure-overload model (transverse aortic constriction, TAC) where daily administration at 10 mg/kg/day improved survival, enhanced cardiac function, and attenuated adverse cardiac remodeling [2]. This dual-model validation establishes Gallein as a robust in vivo tool for cardiovascular research with well-defined efficacy metrics.

Cardiovascular Pharmacology Heart Failure In Vivo Efficacy

Pathway Selectivity: Biased Inhibition of PLCβ and GRK2 with GIRK Sparing

Gallein exhibits a unique profile of functional selectivity among Gβγ effectors, a critical differentiator for complex physiological studies. It has been shown to inhibit the interaction of Gβγ with phospholipase Cβ3 (PLCβ3) and G protein-coupled receptor kinase 2 (GRK2) but, importantly, does not inhibit the Gβγ-mediated activation of G protein-coupled inwardly-rectifying potassium (GIRK) channels [1]. This biased signaling is the mechanistic basis for its ability to prevent morphine tolerance (via PLCβ3/GRK2 blockade) without disrupting the desired analgesic effects mediated through GIRK channels [2]. This level of mechanistic nuance is not established for other Gβγ probes like M119 or 12155, making Gallein the superior choice for research requiring precise dissection of Gβγ-dependent pathways.

Biased Signaling Functional Selectivity GPCR Pharmacology

Optimized Application Scenarios for Gallein (CAS 2103-64-2) in Research and Development


Advanced Opioid Pharmacology: Mitigating Tolerance Without Compromising Analgesia

Gallein is uniquely suited for research into novel opioid-sparing strategies. Its demonstrated ability to bias Gβγ signaling—specifically by inhibiting PLCβ3 and GRK2 interactions while sparing GIRK channel activation—allows it to block the development of morphine tolerance and even potentiate morphine's antinociceptive effects in a tolerant state without impairing the core analgesic pathway [1]. This application is supported by in vivo data showing that co-treatment with Gallein during repeated morphine administration significantly reduces tolerance development in a mouse model [2].

Cardiovascular Disease Modeling: Halting Heart Failure Progression via Gβγ-GRK2 Axis

Gallein is a validated tool compound for investigating the role of pathological Gβγ signaling in heart failure (HF). Its ability to disrupt the interaction between Gβγ and GRK2 has been shown to restore β-adrenergic receptor (β-AR) membrane density and function, leading to improved cardiac contractility and halted disease progression in both acute and chronic HF models [1]. A dose of 10 mg/kg/day in mice has been identified as optimal for improving survival and attenuating cardiac remodeling in a pressure-overload model (transverse aortic constriction, TAC) [2].

Cancer Metastasis Research: Inhibiting GPCR-Driven Tumor Cell Invasiveness

Gallein provides a specific chemical probe to study the role of Gβγ-dependent PI3K signaling in cancer cell migration and metastasis. In vitro, 10 µM Gallein effectively reverses the β-ionone-induced invasiveness of LNCaP prostate cancer cells in spheroid cultures [1]. Critically, in vivo efficacy has been demonstrated: intraperitoneal injection of Gallein (5 mg/kg/day) significantly inhibited the β-ionone-mediated spread of metastases in an immunodeficient mouse xenograft model, supporting its use in translational oncology research focused on olfactory receptor (e.g., OR51E2) signaling [2].

Immunology & Inflammation: Reprogramming Macrophage Phenotype and Chemotaxis

Gallein's potent inhibition of Gβγ-dependent PI3Kγ activation directly translates to functional modulation of immune cells. It effectively blocks fMLP-induced chemotaxis of human neutrophils with an IC50 of approximately 5 µM [1]. Furthermore, in human monocyte-derived macrophages, Gallein treatment reprograms the inflammatory response by inhibiting pro-inflammatory M1 polarization and promoting a reparative M2 phenotype [2]. These validated effects make Gallein a powerful tool for dissecting Gβγ's role in innate immunity and inflammatory disease models, including autoimmune myocarditis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Gallein

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.